microRNA-140: A Technical Guide to its Discovery, Biogenesis, and Analysis
microRNA-140: A Technical Guide to its Discovery, Biogenesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNAs (miRNAs) are a class of small, non-coding RNA molecules, typically 20-24 nucleotides in length, that play a pivotal role in the post-transcriptional regulation of gene expression.[1] The discovery of the first miRNA, lin-4, in C. elegans in 1993 by Victor Ambros and Gary Ruvkun, marked a paradigm shift in our understanding of gene regulation.[2][3][4][5][6][7] This seminal work revealed a novel layer of genetic control that is conserved across species, including humans.[3] Among the thousands of miRNAs identified to date, microRNA-140 (miR-140) has garnered significant attention for its specific and crucial roles in developmental processes and disease, particularly in cartilage biology and osteoarthritis.[8][9][10] This technical guide provides an in-depth exploration of the discovery, biogenesis, and experimental analysis of miR-140.
Discovery of microRNA-140
While the general discovery of microRNAs dates back to 1993, the specific identification of miR-140 occurred in the subsequent years of intensive research aimed at cloning and characterizing these novel regulatory molecules.[2][3][4][5][6][7] A key early study that provided significant insight into the function of miR-140 was published in 2008, where researchers experimentally identified its targets in cartilage-specific cells.[11][12] This work, along with other contemporary studies, solidified the understanding of miR-140 as a critical regulator in chondrocytes.[9]
Biogenesis of microRNA-140
The biogenesis of miR-140 follows the canonical miRNA processing pathway, a multi-step process that begins in the nucleus and culminates in the cytoplasm with the production of two mature miRNA strands: miR-140-5p and miR-140-3p.[2]
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Transcription: The MIR140 gene is located within an intron of the WWP2 gene on chromosome 16 in humans.[13] It is transcribed by RNA Polymerase II to produce a long primary transcript known as pri-miR-140.[1] This pri-miRNA transcript forms a characteristic hairpin structure.
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Nuclear Processing by Drosha-DGCR8: In the nucleus, the pri-miR-140 is recognized and cleaved by the Microprocessor complex, which consists of the RNase III enzyme Drosha and its partner protein DGCR8.[14][15] This cleavage event excises the hairpin precursor, a ~70 nucleotide molecule called pre-miR-140.
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Nuclear Export: The pre-miR-140 is then exported from the nucleus to the cytoplasm by the transport protein Exportin-5.[15]
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Cytoplasmic Processing by Dicer: In the cytoplasm, the pre-miR-140 hairpin is further processed by another RNase III enzyme, Dicer.[15][16] Dicer cleaves the terminal loop of the pre-miR-140, yielding a short, double-stranded RNA duplex.
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Mature miRNA Formation: This duplex consists of the two mature strands, miR-140-5p and miR-140-3p. One of these strands, the "guide" strand, is preferentially loaded into the RNA-induced silencing complex (RISC), where it guides the complex to target messenger RNAs (mRNAs) for translational repression or degradation. The other "passenger" strand is typically degraded.
Signaling Pathway Diagram
Caption: Canonical biogenesis pathway of microRNA-140.
Quantitative Data on miR-140 Expression
The relative abundance of the two mature strands, miR-140-5p and miR-140-3p, can vary significantly between different tissues and disease states.
| Tissue/Condition | Relative Expression of miR-140-5p vs. miR-140-3p | Reference |
| Human Articular Cartilage | miR-140-3p is >10-fold more abundant than miR-140-5p. | [17][18][19] |
| Synovial Fluid (Knee Osteoarthritis) | miR-140-5p is approximately 7.4 times more abundant than miR-140-3p. | [20] |
| Human Tissues (General) | Tissue-specific matching expression profiles for both -3p and -5p forms. | [21][22] |
Experimental Protocols
The study of miR-140 relies on a variety of molecular biology techniques to detect its expression and validate its targets.
Northern Blotting for microRNA Detection
Northern blotting is a classical technique to detect and quantify specific RNA molecules. For miRNAs, this method requires modifications to account for their small size.
1. RNA Extraction:
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Total RNA is extracted from cells or tissues using a method that efficiently recovers small RNAs, such as TRIzol reagent or a dedicated miRNA isolation kit.
2. Polyacrylamide Gel Electrophoresis:
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10-30 µg of total RNA is resolved on a 15% denaturing polyacrylamide gel containing 8 M urea.
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A low-molecular-weight RNA ladder should be run alongside the samples.
3. RNA Transfer:
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The RNA is transferred from the gel to a positively charged nylon membrane via electroblotting or capillary transfer.
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The membrane is then UV cross-linked to immobilize the RNA.
4. Hybridization:
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The membrane is pre-hybridized in a suitable hybridization buffer.
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A labeled probe complementary to the mature miR-140 sequence (either -5p or -3p) is added. Locked Nucleic Acid (LNA) probes are often used to increase sensitivity and specificity.[1][23][24]
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Hybridization is typically carried out overnight at a temperature optimized for the specific probe.
5. Washing and Detection:
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The membrane is washed with stringent buffers to remove non-specifically bound probe.
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The signal is detected using autoradiography (for radioactive probes) or a chemiluminescent substrate (for non-radioactive probes).[25]
In Situ Hybridization (ISH) for microRNA Localization
ISH allows for the visualization of miRNA expression within the context of tissue architecture.
1. Tissue Preparation:
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Tissues are fixed (e.g., in 4% paraformaldehyde), paraffin-embedded, and sectioned, or prepared as cryosections.[26]
2. Permeabilization and Pre-hybridization:
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Tissue sections are treated with proteinase K to improve probe accessibility.
-
Sections are pre-hybridized to block non-specific binding sites.[27]
3. Hybridization:
-
A DIG-labeled LNA probe complementary to miR-140 is applied to the sections and hybridized overnight in a humidified chamber.[26][27]
4. Post-Hybridization Washes:
-
Stringent washes are performed to remove unbound probe.
5. Immunodetection and Visualization:
-
An anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase) is applied.
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A chromogenic substrate (e.g., NBT/BCIP) is added, which produces a colored precipitate at the site of miRNA expression.[26]
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The sections are counterstained and visualized under a microscope.
Luciferase Reporter Assay for Target Validation
This assay is used to determine if a gene is a direct target of a specific miRNA.
1. Vector Construction:
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The 3' Untranslated Region (3' UTR) of the putative target gene containing the predicted miR-140 binding site is cloned downstream of a luciferase reporter gene in an expression vector.[28][29][30][31][32]
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A control vector with a mutated miR-140 binding site is also created.
2. Cell Transfection:
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A suitable cell line (e.g., HEK293T) is co-transfected with:
3. Luciferase Activity Measurement:
-
After 24-48 hours, the cells are lysed, and the activities of both luciferases are measured using a luminometer.[28][32]
4. Data Analysis:
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The firefly luciferase activity is normalized to the Renilla luciferase activity.
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A significant decrease in luciferase activity in the presence of miR-140 with the wild-type 3' UTR, but not with the mutant 3' UTR, confirms a direct interaction.
Experimental Workflow Diagram
References
- 1. MicroRNA detection by northern blotting using locked nucleic acid probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. miR-140-5p and miR-140-3p: Key Actors in Aging-Related Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nobelprize.org [nobelprize.org]
- 4. Harvard Medical School Scientist Gary Ruvkun Receives Nobel Prize for Discovery of microRNA | Harvard Medical School [hms.harvard.edu]
- 5. Nobel Prize awarded for the discovery of microRNA and its role in post-transcriptional gene regulati - Kilburn & Strode [kilburnstrode.com]
- 6. Nobel Prize for microRNA | The Scientist [the-scientist.com]
- 7. MicroRNAs: History, Biogenesis, and Their Evolving Role in Animal Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MicroRNA-140 and the silencing of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MicroRNA-140 is expressed in differentiated human articular chondrocytes and modulates IL-1 responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Experimental identification of microRNA-140 targets by silencing and overexpressing miR-140 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 14. Drosha processing controls the specificity and efficiency of global microRNA expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Frontiers | Conservation of Differential Animal MicroRNA Processing by Drosha and Dicer [frontiersin.org]
- 17. microRNA-seq of cartilage reveals an overabundance of miR-140-3p which contains functional isomiRs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. research.manchester.ac.uk [research.manchester.ac.uk]
- 20. Dysregulation of both miR-140-3p and miR-140-5p in synovial fluid correlate with osteoarthritis severity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Distribution of miRNA expression across human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. biosyn.com [biosyn.com]
- 25. signosisinc.com [signosisinc.com]
- 26. In situ hybridization detection of microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bicellscientific.com [bicellscientific.com]
- 28. Test MicroRNA Target with in vitro Cell Culture Luciferase Assay Protocol - Creative Biogene [creative-biogene.com]
- 29. Validation of microRNA Target Genes Using Luciferase Reporter assay and Western Blot Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Experimental Validation of MicroRNA Targets: Luciferase Reporter Assay | Springer Nature Experiments [experiments.springernature.com]
- 31. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 32. Evaluating the MicroRNA Targeting Sites by Luciferase Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
